Cas no 931-88-4 (Cyclooctene)

Cyclooctene structure
Cyclooctene structure
商品名:Cyclooctene
CAS番号:931-88-4
MF:C8H14
メガワット:110.196762561798
MDL:MFCD00001753
CID:40303
PubChem ID:638079

Cyclooctene 化学的及び物理的性質

名前と識別子

    • Cyclooctene
    • CYCLOOCTENE, STANDARD FOR GC
    • CIS-CYCLOOCTENE
    • C8H14
    • 5-cyclooctadiene
    • cis-cyclo-octene
    • cyclooctaene
    • cyclo-octene
    • trans-cyclooctene
    • NSC 72425
    • FT-0623938
    • NS00007345
    • FT-0624241
    • 1-Cyclooctene #
    • NS00112579
    • DTXSID1061310
    • NCIOpen2_000391
    • 931-89-5
    • 931-88-4
    • Q415390
    • EC 213-243-4
    • C0506
    • AE340T3540
    • W-109102
    • UNII-AE340T3540
    • BS-23512
    • 931-87-3
    • (1Z)-cyclooctene
    • (7Z)-cyclooctene
    • NSC72425
    • DB-246774
    • NSC-72425
    • Cyclooctene 100 microg/mL in Acetonitrile
    • EINECS 213-243-4
    • 25267-51-0
    • EN300-21667
    • CHEBI:225365
    • cis-Cyclooctene, contains 100-200 ppm Irganox 1076 FD as antioxidant, 95%
    • EN300-304057
    • cyclooctene, (1Z)-
    • (Z)-Cyclooctene
    • Cyclooctene, (Z)-
    • Cyclooctene, analytical standard
    • MFCD00001753
    • AI3-26693
    • CHEMBL30773
    • CHEBI:229204
    • EINECS 213-245-5
    • AKOS000121281
    • cis-Cyclooctene, 95%, stab. with IRGANOX 1076
    • DTXSID20883615
    • MDL: MFCD00001753
    • インチ: 1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
    • InChIKey: URYYVOIYTNXXBN-UHFFFAOYSA-N
    • ほほえんだ: C1CCCCCCC=1

計算された属性

  • せいみつぶんしりょう: 110.11000
  • どういたいしつりょう: 110.10955
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 62.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.848 g/mL at 20 °C(lit.)
  • ゆうかいてん: -16 ºC
  • ふってん: 144°C
  • フラッシュポイント: 華氏温度:75.2°f
    摂氏度:24°c
  • 屈折率: n20/D 1.470
  • PSA: 0.00000
  • LogP: 2.89680
  • ようかいせい: 水に溶けず、エタノール/エチルエーテルに溶ける

Cyclooctene セキュリティ情報

  • 記号: GHS02 GHS08
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H226,H304
  • 警告文: P301+P310,P331
  • 危険物輸送番号:UN 3295 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-65
  • セキュリティの説明: S29-S33-S62-S16
  • 危険物標識: Xn
  • 危険レベル:3.2
  • 包装等級:III
  • セキュリティ用語:3.2
  • 包装グループ:III
  • リスク用語:R10
  • ちょぞうじょうけん:高温、火花、炎から遠ざかる。

Cyclooctene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21667-1.0g
cyclooctene
931-88-4
1g
$0.0 2023-06-07
TRC
C272760-10g
Cyclooctene
931-88-4
10g
$ 45.00 2022-04-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100852-25ml
Cyclooctene
931-88-4 95%
25ml
¥238.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100852-100ml
Cyclooctene
931-88-4 95%
100ml
¥660.90 2023-09-04
abcr
AB140481-500 ml
Cyclooctene, 95%; .
931-88-4 95%
500 ml
€221.70 2024-04-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
29648-1ML
Cyclooctene
931-88-4
1ml
¥472.84 2023-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C100852-5ml
Cyclooctene
931-88-4 95%
5ml
¥62.90 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0506-25ML
Cyclooctene
931-88-4 >95.0%(GC)
25ml
¥390.00 2024-04-15
Enamine
EN300-21667-5g
cyclooctene
931-88-4
5g
$158.0 2023-09-16
abcr
AB140481-25ml
Cyclooctene, 95%; .
931-88-4 95%
25ml
€44.90 2025-02-21

Cyclooctene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters) ,  2-Propenenitrile, polymer with 1,3-propanediamine (triethoxybenzamide terminated) Solvents: Toluene ;  313 K
リファレンス
Controlled synthesis of subnano Pd cluster catalysts by fine tuning of dendrimers
Mizugaki, T.; Kibata, T.; Maeno, Z.; Mitsudome, T.; Jitsukawa, K.; et al, Nanotech Conference & Expo 2012: An Interdisciplinary Integrative Forum on Nanotechnology, 2012, 1, 502-505

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Anthracene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  rt
リファレンス
Sodium anthracenide
Merrill, Bryon A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel boride (resin bound) Solvents: Methanol
リファレンス
An excellent nickel boride catalyst for the selective hydrogenation of olefins
Choi, Jaesung; Yoon, Nung Min, Synthesis, 1996, (5), 597-599

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ethynylferrocene (click reaction products with azide-terminated dendrimers) ,  Palladium Solvents: Methanol ,  Chloroform ;  1 atm, 25 °C
リファレンス
"Click" dendrimers: synthesis, redox sensing of Pd(OAc)2, and remarkable catalytic hydrogenation activity of precise Pd nanoparticles stabilized by 1,2,3-triazole-containing dendrimers
Ornelas, Catia; Aranzaes, Jaime Ruiz; Salmon, Lionel; Astruc, Didier; Nanosciences and Catalysis Group, Chemistry - A European Journal, 2008, 14(1), 50-64

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Polyethylene glycol Solvents: Toluene ,  Heptane ;  50 min, 1.0 MPa, 90 °C
リファレンス
PEG-stabilized palladium nanoparticles: an efficient and recyclable catalyst for the selective hydrogenation of 1,5-cyclooctadiene in thermoregulated PEG biphase system
Huang, Tian Song; Wang, Yan Hua; Jiang, Jing Yang; Jin, Zi Lin, Chinese Chemical Letters, 2008, 19(1), 102-104

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Alumina Catalysts: Nickel
リファレンス
Preparations of highly dispersed nickel and cobalt catalysts by using transparent gel membranes and applications of the catalysts to hydrogenation reactions
Ishiyama, Junichi; Shirakawa, Tetsuro; Kurokawa, Yoichi; Imaizumi, Shin; Saito, Shozaburo, Nippon Kagaku Kaishi, 1987, (11), 1964-9

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
リファレンス
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
リファレンス
Selective hydrogenation of simple and functionalized conjugated dienes using a binuclear palladium complex catalyst precursor
Cho, In Sik; Alper, Howard, Tetrahedron Letters, 1995, 36(32), 5673-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Nonane ;  5 h, 0.1 MPa, 393 °C
リファレンス
Selective hydrogenation of 1,5,9-cyclo-dodecatriene towards cyclo-dodecene
Gaube, J.; David, W.; Sanchayan, R.; Roy, S.; Mueller-Plathe, F., Applied Catalysis, 2008, 343(1-2), 87-94

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride ,  Water Solvents: 1,2-Dimethoxyethane
リファレンス
Activation of reducing agents. Sodium hydride containing complex reducing agents. 27. Reduction of ethylenic unsaturations by in situ generated hydrogen
Fort, Y.; Vanderesse, R.; Caubere, P., Chemistry Letters, 1988, (5), 757-60

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Vanadium ;  100 - 550 °C
リファレンス
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diethylzinc Catalysts: Bis(acetylacetonato)nickel Solvents: Toluene ,  Hexane ;  48 h, 110 °C
リファレンス
Nickel-catalyzed deoxygenation of oxiranes: Conversion of epoxides to alkenes
Mori, Takamichi; Takeuchi, Yoshihito; Hojo, Makoto, Tetrahedron Letters, 2020, 61(8),

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride Solvents: 1,2-Dimethoxyethane
リファレンス
Activation of reducing agents. Sodium hydride containing complex reducing agents (MCRA). 24. Beneficial effect of chlorotrimethylsilane on the reducing properties of NiCRA
Fort, Y.; Vanderesse, R.; Caubere, P., Tetrahedron Letters, 1986, 27(45), 5487-90

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Cellulose acetate Solvents: Ethanol
リファレンス
Preparation of catalytic cellulose acetate and poly(vinyl alcohol) membranes doped with fine transition metal particles by a counterdiffusion method
Nishida, M.; Ishiyama, J.; Kurokawa, Y., Reactive Polymers, 1991, 14(3), 205-11

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Octane ;  45 min, 50 °C
リファレンス
Synthesis of a hybrid Pd0/Pd-carbide/carbon catalyst material with high selectivity for hydrogenation reactions
Garcia-Ortiz, Andrea; Vidal, Juan Diego; Iborra, Sara ; Climent, Maria Jose; Cored, Jorge ; et al, Journal of Catalysis, 2020, 389, 706-713

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Diethyl ether ,  N-Methylaniline
リファレンス
Polymembered ring systems. XIII. Eight-membered cycloölefin rings
Ziegler, K.; Wilms, H., Justus Liebigs Annalen der Chemie, 1950, 567, 1-43

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) ,  Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile ,  Water ;  30 min, 50 °C
リファレンス
Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity
, Japan, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Acetonitrile
リファレンス
Homogeneous catalytic photochemical functionalization of alkanes by α-dodecatungstophosphate. Rate behavior, energetics, and general characteristics of the processes
Renneke, Roman F.; Hill, Craig L., Journal of the American Chemical Society, 1988, 110(16), 5461-70

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.2 15 min, cooled; 2 h, rt
1.3 Reagents: Methanol ;  rt
リファレンス
Copper(I) iodide-lithium trimethoxyaluminum hydride
Russell, Ronald K., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel (supported on Ceokar-2) ;  160 °C
リファレンス
Colloid and Nanosized Catalysts in Organic Synthesis: XIX.1 Influence of the Support Nature on Hydrogenation Catalysis of Cyclic Olefins by Nickel Nanoparticles
Popov, Yu. V.; Mokhov, V. M.; Nebykov, D. N.; Shcherbakova, K. V.; Dontsova, A. A., Russian Journal of General Chemistry, 2018, 88(1), 20-24

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: Iridium, [3,5-bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]-3′,5′-bis(trifluorome… ;  40 h, 200 °C
リファレンス
Synthesis and Properties of Iridium Bis(phosphinite) Pincer Complexes (p-XPCP)IrH2, (p-XPCP)Ir(CO), (p-XPCP)Ir(H)(aryl), and {(p-XPCP)Ir}2{μ-N2} and Their Relevance in Alkane Transfer Dehydrogenation
Goettker-Schnetmann, Inigo; White, Peter S.; Brookhart, Maurice, Organometallics, 2004, 23(8), 1766-1776

Cyclooctene Raw materials

Cyclooctene Preparation Products

Cyclooctene 関連文献

Cycloocteneに関する追加情報

Chemical Profile of Cyclooctene (CAS No: 931-88-4)

Cyclooctene, with the chemical formula C8H14, is a cyclic alkene characterized by a eight-membered ring containing a single double bond. This compound, identified by its CAS number 931-88-4, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and versatile reactivity. The compound’s stability and ability to undergo diverse transformations make it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.

The molecular structure of Cyclooctene consists of a puckered cycloalkane ring, which is less strain-inducing compared to smaller cyclic alkenes like cyclopentene. This reduced ring strain enhances its utility in synthetic applications, allowing for more controlled reactions and higher yields. The presence of the double bond provides a site for addition reactions, such as hydrogenation, halogenation, and hydrofunctionalization, making it a versatile building block for constructing more intricate molecular architectures.

In recent years, Cyclooctene has been explored in the context of drug discovery and material science. Its ability to act as a precursor for various heterocyclic compounds has made it particularly relevant in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds for potential therapeutic agents. For instance, derivatives of Cyclooctene have been investigated for their antimicrobial and anti-inflammatory properties, highlighting its significance in developing new pharmacophores.

One of the most compelling aspects of Cyclooctene is its role in polymer chemistry. The compound’s capability to undergo polymerization reactions has led to the development of novel polymers with tailored properties. These polymers exhibit unique mechanical and thermal characteristics, making them suitable for applications in coatings, adhesives, and specialty materials. The ability to fine-tune the polymer structure by controlling the reaction conditions of Cyclooctene offers researchers a high degree of flexibility in designing materials with specific functionalities.

The synthesis of Cyclooctene itself is an area of active research. Traditional methods often involve the oligomerization of ethylene or propylene followed by cyclization steps. However, recent advancements have focused on more sustainable and efficient routes. Catalytic processes using transition metals have been particularly successful in producing high-purity Cyclooctene with minimal byproducts. These innovations not only improve the yield but also align with global efforts to reduce the environmental impact of chemical manufacturing.

From an industrial perspective, Cyclooctene is valued for its cost-effectiveness and scalability. Its widespread availability as a commercial chemical ensures that researchers and manufacturers can access it without significant hurdles. This accessibility has fostered numerous applications across different sectors, from fine chemicals to agrochemicals. The compound’s adaptability allows it to be incorporated into various synthetic pathways, underscoring its importance as an industrial chemical intermediate.

The future prospects of Cyclooctene are promising, with ongoing research exploring new methodologies for its utilization. Innovations in green chemistry are driving efforts to develop more eco-friendly processes for producing and processing this compound. Additionally, the integration of computational chemistry techniques is enabling researchers to predict and optimize reaction outcomes more accurately, further enhancing the efficiency of Cyclooctene-based syntheses.

In conclusion, Cyclooctene (CAS No: 931-88-4) represents a cornerstone in modern chemical synthesis due to its structural versatility and reactivity. Its applications span across pharmaceuticals, materials science, and polymer chemistry, making it an indispensable tool for chemists and researchers worldwide. As scientific understanding advances and new technologies emerge, the potential uses for Cyclooctene are expected to expand even further, solidifying its role as a key intermediate in the chemical industry.

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